Spiro[2.2]pentane-1-carboxylic Acid
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, defined by two rings fused at a single atom, are of considerable interest in modern chemical research, particularly in the field of drug discovery. tandfonline.com Their rigid, three-dimensional nature offers a distinct advantage over more planar aromatic systems by enabling the projection of functional groups into three-dimensional space. tandfonline.com This can lead to more specific and potent interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov
The incorporation of spirocyclic scaffolds into drug candidates has been shown to favorably modulate key physicochemical properties. researchgate.netbldpharm.com These properties include:
Increased Solubility: The higher sp³ character of spirocycles generally leads to better aqueous solubility compared to their aromatic counterparts. tandfonline.combldpharm.com
Metabolic Stability: The rigid framework can protect certain parts of a molecule from metabolic degradation, improving its pharmacokinetic profile. bldpharm.com
Novelty and IP Space: The unique structures of spirocycles allow chemists to explore novel intellectual property space. researchgate.net
Spirocycles are prevalent in numerous natural products, which have evolved to interact with biological systems, further highlighting their potential as privileged scaffolds in medicinal chemistry. tandfonline.comresearchgate.net Researchers have increasingly utilized spirocyclic systems to optimize lead compounds, enhance selectivity, and reduce off-target effects. nih.govbldpharm.com
| Feature of Spirocyclic Systems | Significance in Chemical Research |
| Three-Dimensionality | Allows for precise spatial arrangement of functional groups, enhancing binding to biological targets. tandfonline.com |
| Rigidity | Reduces conformational flexibility, which can lead to improved potency and selectivity. researchgate.net |
| sp³-Rich Character | Often improves physicochemical properties such as solubility and metabolic stability. tandfonline.combldpharm.com |
| Natural Product Presence | Validates their utility as biologically relevant scaffolds. tandfonline.com |
Historical Context and Evolution of Spiropentane (B86408) Chemistry Leading to Carboxylic Acid Derivatives
The parent hydrocarbon, spiropentane, was first synthesized by Gustavson in 1896, although its correct structure was not proposed until two decades later by Zelinsky. nih.govwikipedia.org The initial synthesis involved the reaction of 1,3-dibromopropane (B121459) with zinc, a method Gustavson had previously used for creating cyclopropane (B1198618). wikipedia.orgwikipedia.org Early procedures yielded impure mixtures, and it took several decades for improved methods to be developed that allowed for the isolation of pure spiropentane by distillation. wikipedia.orgacs.org
The synthesis of these highly strained spirocyclic hydrocarbons has been a subject of extensive investigation. nih.gov Initial methods focused on 1,3-reductive dehalogenation reactions. nih.govacs.org Over time, synthetic strategies evolved to allow for the creation of more complex, polysubstituted spiropentanes. nih.gov These methods include the addition of cyclopropyl (B3062369) sulfur ylides to carbonyl derivatives and the diastereoselective carbometalation of cyclopropenes. nih.govacs.org
The development of synthetic routes to functionalized spiropentanes, such as those bearing carboxylic acid groups, marked a significant advancement. These derivatives serve as valuable intermediates. For instance, rhodium-catalyzed addition of dimethyl diazomalonate to methylenecyclopropane (B1220202), followed by a Curtius degradation, was used to prepare racemic 1-aminospiropentanecarboxylic acid. researchgate.net Other approaches have utilized Simmons-Smith cyclopropanation of allenamides to generate amido-spiro[2.2]pentanes, which can be precursors to carboxylic acid derivatives. rsc.org The synthesis of spiro[2.2]pentane-1-carboxylic acid itself provides a key building block for creating conformationally constrained analogues of important biomolecules like glutamic acid. researchgate.net
Fundamental Structural Attributes and Inherent Strain in this compound
The structure of this compound is defined by the spiropentane core, which consists of two cyclopropane rings joined at a central quaternary carbon atom. wikipedia.orgsolubilityofthings.com This arrangement results in significant structural strain.
Key Structural Features:
Bond Lengths: Electron diffraction studies of the parent spiropentane show two different C-C bond lengths. The bonds to the central spiro carbon are shorter (approx. 146.9 pm) than the bonds between the methylene (B1212753) (CH₂) groups (approx. 151.9 pm). wikipedia.org
Bond Angles: The C-C-C bond angles at the spiro center are highly compressed at 62.2°, even more strained than in a simple cyclopropane ring. wikipedia.orgsolubilityofthings.com
High Strain Energy: The combination of angle strain and torsional strain gives spiropentane one of the highest strain energies per carbon atom among simple hydrocarbons. This inherent strain makes the molecule highly reactive and prone to ring-opening reactions under thermal or catalytic conditions. solubilityofthings.com For example, heating spiropentane to high temperatures can cause it to isomerize to methylenecyclobutane. wikipedia.orgwikipedia.org
The addition of a carboxylic acid group to the spiropentane skeleton introduces a planar sp²-hybridized center, creating a stark contrast with the strained sp³ framework. This functional group provides a site for a wide range of chemical transformations while the rigid spirocyclic scaffold maintains a defined three-dimensional conformation.
| Property | Value (for parent Spiropentane) | Reference |
| Molecular Formula | C₅H₈ | wikipedia.org |
| Molar Mass | 68.119 g·mol⁻¹ | wikipedia.org |
| Spiro C-C Bond Length | ~146.9 pm | wikipedia.org |
| Peripheral C-C Bond Length | ~151.9 pm | wikipedia.org |
| Spiro C-C-C Angle | 62.2° | wikipedia.org |
Properties of the parent spiropentane hydrocarbon are provided for structural context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.2]pentane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIIXTYAWFIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402612 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-64-1 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2.2]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 2.2 Pentane 1 Carboxylic Acid and Its Derivatives
Strategies for the De Novo Construction of the Spiro[2.2]pentane Skeleton
The creation of the spiro[2.2]pentane core relies on specialized synthetic strategies that can effectively form the two conjoined cyclopropane (B1198618) rings. These methods primarily involve cyclopropanation reactions, where a three-membered ring is built onto an existing structure, and intramolecular cyclization pathways.
Cyclopropanation Reactions for Spiro[2.2]pentane Formation
Cyclopropanation reactions are a cornerstone in the synthesis of the spiro[2.2]pentane system. These methods typically involve the addition of a carbene or carbenoid equivalent to a double bond within a cyclopropane-containing precursor.
A direct and effective route to the spiro[2.2]pentane skeleton involves the cycloaddition of a carbene equivalent to the exocyclic double bond of an alkylidenecyclopropane or to one of the double bonds in an allene (B1206475). wikipedia.org This approach builds the second cyclopropane ring onto a pre-existing one.
One such method employs aluminum carbenoids. For instance, the reaction of substituted alkylidenecyclopropanes with a reagent system of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in a non-polar solvent like hexane (B92381) yields 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. digitellinc.com Similarly, this methodology has been successfully applied to the cyclopropanation of alkyl- and phenyl-substituted allenes, providing an efficient pathway to substituted spiropentanes. digitellinc.com The general mechanism involves the formation of an organoaluminum carbene species that adds across the C=C double bond.
Table 1: Synthesis of Spiro[2.2]pentanes via Aluminum Carbenoid Addition
| Starting Material | Reagents | Solvent | Product Type | Yield |
|---|---|---|---|---|
| Substituted Alkylidenecyclopropane | Me₃Al, CH₂I₂ | Hexane | 1,1-Disubstituted Spiro[2.2]pentane | High |
Another approach involves the treatment of alkenes with carbon tetrabromide and chromium(II) bromide, which forms a dinuclear carbido complex. This complex can then react with alkenes in a formal double-cyclopropanation to afford spiropentanes. digitellinc.com
The Simmons-Smith reaction, a well-established method for cyclopropanation, can be adapted to synthesize derivatives of spiro[2.2]pentane. Specifically, the reaction of allenamides (amides bearing an allene functional group) with a zinc carbenoid provides a direct route to amido-spiro[2.2]pentanes. rsc.org This reaction represents one of the most direct syntheses of these biologically and chemically interesting systems. wikipedia.orgdigitellinc.com
The reaction is typically carried out using diethylzinc (B1219324) (Et₂Zn) and a dihalomethane, such as diiodomethane (CH₂I₂) or chloroiodomethane (B1360106) (ClCH₂I), which together form the reactive Simmons-Smith reagent. rsc.org The process involves a sequential double cyclopropanation of the two double bonds within the allene moiety. rsc.orgnih.gov For achiral allenamides, the reaction proceeds in excellent yields, with the second cyclopropanation occurring rapidly after the first, meaning the mono-cyclopropanation product is often not observed. rsc.org
When using chiral, α-unsubstituted allenamides, the reaction is equally effective in producing the amido-spiro[2.2]pentane product, but often with low diastereoselectivity. rsc.org However, the introduction of a substituent on the α-carbon of the allenamide can significantly improve the diastereoselectivity of the cyclopropanation. rsc.org
Table 2: Simmons-Smith Cyclopropanation of Allenamides
| Allenamide Type | Reagents | Key Observation | Product |
|---|---|---|---|
| Achiral | 5.0 equiv. Et₂Zn, 10.0 equiv. ICH₂X | Excellent yields, no mono-cyclopropanation product observed. | Amido-spiro[2.2]pentane |
| Chiral, α-unsubstituted | Et₂Zn, ICH₂X | Good yields, low diastereoselectivity. | Diastereomeric mixture of amido-spiro[2.2]pentanes |
Transition metal-catalyzed reactions provide a powerful platform for cyclopropanation. Rhodium(II) complexes, in particular, are highly effective catalysts for the decomposition of diazo compounds to generate rhodium-carbene intermediates, which are key for these transformations. wikipedia.orgnih.gov The general mechanism involves the attack of the diazo compound on the Rh(II) catalyst, expulsion of nitrogen gas to form the metal carbene, and subsequent concerted addition of the carbene to an alkene. wikipedia.org
This methodology can be applied to the synthesis of the spiro[2.2]pentane skeleton through a formal [1+2] cycloaddition. In this context, a rhodium carbene acts as the one-carbon component, and an alkene, such as methylenecyclopropane (B1220202) (MCP), serves as the two-carbon partner. The reaction of a diazo compound, for example, ethyl nitrodiazoacetate, with methylenecyclopropane in the presence of a rhodium(II) catalyst like dirhodium tetraacetate [Rh₂(OAc)₄] would lead to the formation of a spiro[2.2]pentane derivative. The rhodium carbene adds across the exocyclic double bond of the MCP to construct the second cyclopropane ring, yielding the spirocyclic core. The use of substituted diazo compounds allows for the direct installation of functional groups, such as esters, onto the newly formed ring.
Table 3: Conceptual Rhodium-Catalyzed [1+2] Cycloaddition
| Carbene Precursor | Alkene Substrate | Catalyst | Reaction Type | Product Skeleton |
|---|---|---|---|---|
| Ethyl Nitrodiazoacetate | Methylenecyclopropane | Rh₂(OAc)₄ | [1+2] Cycloaddition | Nitro-ester-substituted Spiro[2.2]pentane |
While rhodium-catalyzed cyclopropanations of electron-rich alkenes are common, reactions with more challenging substrates like methylenecyclopropanes are also feasible and provide a key route to highly strained systems. nih.govnih.gov
Achieving stereocontrol in the synthesis of spiro[2.2]pentanes is a significant challenge. One successful approach to enantioselective synthesis involves the use of a zinc carbenoid in the presence of a chiral ligand. wikipedia.org This method allows for the creation of substituted spiropentane (B86408) structures with excellent enantiomeric ratios. wikipedia.org
The strategy is an extension of the Simmons-Smith reaction, where the achiral zinc carbenoid is modified by a chiral auxiliary, directing the cyclopropanation to one face of the alkene. A notable example involves the use of a chiral dioxaborolane ligand to control the stereochemical outcome of the addition of a zinc carbenoid to an alkylidenecyclopropane. This process facilitates the asymmetric synthesis of the spiro[2.2]pentane core, providing access to enantiomerically enriched building blocks for further synthetic elaboration. wikipedia.org
Table 4: Enantioselective Spiro[2.2]pentane Synthesis
| Reagent | Ligand | Substrate | Key Feature | Stereocontrol |
|---|
Intramolecular Cyclization Pathways
Historically, one of the first methods to successfully generate the spiro[2.2]pentane hydrocarbon involved an intramolecular cyclization process. The landmark Gustavson synthesis, reported in 1896, utilized the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal. nih.gov This reaction proceeds through a reductive dehalogenation, where the zinc facilitates the formation of the two conjoined three-membered rings in a single transformation.
A mechanistically related synthesis involves the treatment of 1,1-bis(bromomethyl)-cyclopropane with zinc. nih.gov This serves as a more direct intramolecular-type cyclization, where the pre-existing cyclopropane ring is used as a template to form the second ring, leading directly to the parent spiro[2.2]pentane. These 1,3-reductive dehalogenation reactions, while classic, established a foundational pathway to these highly strained spirocyclic hydrocarbons. wikipedia.orgnih.gov
Table 5: Intramolecular Cyclization Routes to Spiro[2.2]pentane
| Precursor | Reagent | Reaction Type | Product |
|---|---|---|---|
| 2,2-bis(bromomethyl)-1,3-dibromopropane | Zinc | Reductive Dehalogenation / Intramolecular Cyclization | Spiro[2.2]pentane |
Intramolecular Displacement Reactions for Spiropentane Core Assembly
A powerful strategy for constructing the spiro[2.2]pentane framework involves intramolecular displacement reactions. This approach typically begins with a pre-functionalized cyclopropane ring bearing a suitable leaving group. The presence of a nucleophilic center elsewhere in the molecule facilitates a ring-closing reaction to form the second three-membered ring of the spiropentane system.
One notable example involves the use of a precursor containing a good leaving group in the alpha-position relative to an existing cyclopropyl (B3062369) ring. researchgate.net This strategic placement allows for an intramolecular displacement, which results in the formation of spiropentanecarbonitrile. researchgate.net This nitrile-containing intermediate serves as a versatile precursor for the synthesis of a variety of other spiropentane derivatives. researchgate.net
The efficiency of these intramolecular reactions is highly dependent on the nature of the leaving group and the reaction conditions. For instance, the displacement of a neopentyl iodide has been achieved in high yield using potassium superoxide (B77818) in a mixture of dimethylsulfoxide and tetrahydrofuran, with the aid of 18-crown-6. researchgate.net The choice of solvent can also be critical; for example, the reaction of substituted alkylidenecyclopropanes with trimethylaluminum (Me3Al) and diiodomethane (CH2I2) in hexane yields 1-mono- and 1,1-disubstituted spiro[2.2]pentanes, whereas conducting the same reaction in dichloromethane (B109758) (CH2Cl2) leads exclusively to 1,1-disubstituted spiro[2.3]hexanes. researchgate.net
Reductive Dehalogenation Approaches to Spiropentanes
Reductive dehalogenation represents another key method for the synthesis of spiropentanes. This process typically involves the removal of halogen atoms from a suitable precursor, often mediated by a reducing agent. While the provided search results primarily discuss reductive dehalogenation in the context of bioremediation of organohalides by microbial enzymes known as reductive dehalogenases, the fundamental chemical principle is applicable to synthetic organic chemistry. nih.govnih.gov
In a synthetic context, this could involve the reduction of di- or polyhalogenated precursors containing the desired carbon skeleton. The choice of reducing agent and reaction conditions is crucial to control the selectivity of the dehalogenation and avoid undesired side reactions.
Oxaspiro[2.2]pentane Precursors and their Transformation
Oxaspiro[2.2]pentanes are valuable intermediates in the synthesis of spiropentane derivatives. nih.gov These strained heterocyclic compounds can be synthesized with a high degree of diastereoselectivity through the addition of cyclopropyl sulfoxonium ylides to carbonyl compounds. nih.gov
Once formed, oxaspiro[2.2]pentanes can undergo various transformations to yield functionalized cyclobutanes and other structures. A key reaction is their rearrangement to cyclobutanones, which can be a pivotal step in the synthesis of complex molecules. nih.gov For example, the synthesis of an optically active cyclobutanone (B123998), a precursor for carbocyclic analogues of the antibiotic oxetanocin, relied on the preparation and subsequent rearrangement of an oxaspiro[2.2]pentane intermediate. nih.gov The initial oxaspiro[2.2]pentane was derived from Feist's acid, which was resolved using quinine. nih.gov
The reactivity of oxaspiro[2.2]pentanes is dictated by the cleavage of the C-O bond of the epoxide, which can be initiated by either acid-mediated rearrangement or nucleophilic addition. nih.gov This reactivity has been exploited in the synthesis of natural products such as the acetogenin (B2873293) muricatacin (B138324) and the pheromone japonilure. nih.gov
Stereoselective and Diastereoselective Synthesis of Substituted Spiro[2.2]pentane-1-carboxylic Acids
Achieving control over the stereochemistry of substituents on the spiro[2.2]pentane core is a significant challenge. Researchers have developed sophisticated methods to address this, enabling the synthesis of enantiomerically enriched and diastereomerically pure compounds.
Diastereocontrolled Carbometalation Reactions of Cyclopropenes
Carbometalation of cyclopropenes has emerged as a powerful and general method for the creation of stereodefined cyclopropane derivatives. nih.gov This approach involves the addition of an organometallic reagent across the double bond of a cyclopropene (B1174273), generating a cyclopropyl-metal intermediate that is configurationally stable. nih.gov This intermediate can then be trapped by various electrophiles with retention of configuration, allowing for the synthesis of polysubstituted cyclopropanes. nih.gov
A key development in this area is the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.org By carefully choosing the substituents on the cyclopropene, the regioselectivity of the organometallic addition can be controlled. acs.org This strategy has been successfully applied to the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters as a single diastereomer. acs.org The directing effect of a carbinol function on the cyclopropene has been shown to govern both the regio- and diastereoselectivity of the addition. nih.gov
Asymmetric Synthesis Utilizing Chiral Auxiliaries (e.g., Camphorpyrazolidinone-derived α,β-Unsaturated Amides)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis. wikipedia.orgresearchgate.net
While the direct application of camphorpyrazolidinone-derived α,β-unsaturated amides to spiro[2.2]pentane-1-carboxylic acid synthesis was not detailed in the provided search results, the principles of chiral auxiliary-controlled reactions are highly relevant. For instance, oxazolidinones, popularized by David A. Evans, are classic chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high predictability. wikipedia.org Similarly, camphorsultam (Oppolzer's sultam) is another effective chiral auxiliary. wikipedia.org
A related approach employs pseudoephedrine as a chiral auxiliary. harvard.edu Amides derived from pseudoephedrine can be deprotonated to form an enolate, which then reacts with electrophiles in a diastereoselective manner, directed by the chiral scaffold. harvard.edu A newer auxiliary, pseudoephenamine, has been shown to offer advantages over pseudoephedrine, including improved diastereoselectivities in alkylation reactions, particularly for the formation of quaternary stereocenters. nih.gov The resulting amides can then be hydrolyzed to afford the enantiomerically enriched carboxylic acids. nih.gov
Derivatization and Functionalization Strategies for this compound
The carboxylic acid moiety of this compound provides a convenient handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. Standard peptide coupling methods can be employed to convert the carboxylic acid into amides. thermofisher.com This involves activation of the carboxylic acid, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by reaction with a primary or secondary amine. thermofisher.com The inclusion of N-hydroxysulfosuccinimide can enhance the efficiency of EDAC-mediated couplings in aqueous solutions. thermofisher.com
Esterification is another common derivatization strategy. Carboxylic acids can be converted to their corresponding esters, for example, through reaction with fluorescent diazoalkanes, which can be useful for analytical purposes. thermofisher.com
Furthermore, the carboxylic acid can be transformed into other functional groups. For instance, it can be converted into an aliphatic amine by first coupling it with a half-protected diamine, such as mono-N-(t-BOC)-propylenediamine, followed by deprotection of the resulting amine. thermofisher.com This newly introduced amine can then be further modified with a variety of amine-reactive reagents. thermofisher.com Specialized derivatization reagents containing a thiourea (B124793) moiety have also been developed to enhance the detection of carboxylic acids in mass spectrometry analysis. nih.gov
A photochemical method has been described for the synthesis of benzoyl spiro[2.2]pentanes. nih.gov Irradiation of 2-mesyloxy phenyl ketones bearing a cyclopropane in the side-chain leads to the formation of the corresponding benzoyl spiro[2.2]pentanes. nih.gov
Synthesis of Conformationally Constrained Amino Acid Analogues (e.g., 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids)
The rigid spiro[2.2]pentane framework is an ideal scaffold for designing conformationally constrained analogues of neuroactive amino acids like L-glutamic acid. nih.gov By restricting the molecule's ability to adopt various conformations, researchers can develop highly selective ligands for specific receptor subtypes. A notable achievement in this area is the diastereodivergent synthesis of the four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid, which serve as rigid glutamate (B1630785) analogues. nih.govacs.org
The synthesis of these complex amino acids begins with the creation of the spiropentane core, often through the rhodium-catalyzed reaction of ethyl diazoacetate with methylenecyclopropane. researchgate.net This process yields a mixture of isomeric spiropentanes which can be separated and further manipulated. researchgate.net A key strategy involves a Curtius rearrangement, typically using diphenylphosphoryl azide (B81097), to introduce the amino group. acs.org The synthesis of these analogues is a multi-step process that allows for the separation of different stereoisomers, leading to a library of compounds for biological evaluation. nih.govacs.org
A reported synthesis by Pellicciari and colleagues provides a pathway to these constrained analogues. nih.govacs.org This research highlights the use of the spiro[2.2]pentane system as a dissymmetric scaffold to create novel analogues of L-glutamic acid, which were evaluated as potential ligands for glutamate receptors. nih.gov
Table 1: Key Synthetic Steps for 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids
| Step | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| 1 | Cyclopropanation | Reaction of ethyl diazoacetate with methylenecyclopropane, catalyzed by Rhodium(II) acetate, to form isomeric spiropentane esters. | researchgate.net |
| 2 | Isomer Separation & Hydrolysis | Separation of spiropentane isomers followed by hydrolysis of the ester group to yield hydroxy carboxylic acids. | researchgate.net |
| 3 | Amino Group Introduction | A Curtius rearrangement using diphenylphosphoryl azide on the carboxylic acid function to generate a BOC-protected amino group. | acs.org |
| 4 | Deprotection | Removal of protecting groups to yield the final 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid diastereomers. | acs.org |
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile chemical handle that can be converted into a wide array of other functional groups through standard organic transformations. libretexts.orgimperial.ac.uk These interconversions are crucial for creating derivatives with altered chemical properties, such as esters for improved cell permeability or amides for probing interactions with biological targets.
Common transformations include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate like an acid chloride produces the corresponding ester. openstax.org
Amide Formation: Coupling with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), yields an amide. openstax.orgthermofisher.com
Reduction to Alcohol: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-(hydroxymethyl)spiro[2.2]pentane. libretexts.orgimperial.ac.uk
Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which is a key intermediate for synthesizing esters, amides, and other acyl derivatives. openstax.org
Derivatization techniques are also employed to enhance detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Reagents can be used that react with the carboxylic acid to attach a charged or highly responsive tag, significantly improving ionization efficiency and detection sensitivity. nih.govunl.edu
Table 2: Common Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Carboxylic Acid | R-OH, H⁺ | Ester | openstax.org |
| Carboxylic Acid | SOCl₂ | Acid Chloride | openstax.org |
| Carboxylic Acid | R-NH₂, DCC or EDAC | Amide | openstax.orgthermofisher.com |
| Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol | libretexts.orgimperial.ac.uk |
| Carboxylic Acid | 2-Picolylamine (PA), 2,2'-dipyridyl disulfide, triphenylphosphine | PA-Derivative (for LC-MS) | nih.gov |
Introduction of Diverse Chemical Functionalities onto the Spiro[2.2]pentane Scaffold
While functional group interconversions modify the existing carboxylic acid, introducing new substituents directly onto the spiro[2.2]pentane ring system requires different strategies. The high degree of strain in the scaffold makes many traditional functionalization methods challenging. nih.govacs.org Therefore, synthetic approaches often focus on constructing the substituted spiropentane core from appropriately functionalized precursors.
Several methods have been developed to synthesize substituted spiro[2.2]pentanes:
Using Sulfones as Carbene Equivalents: A strategy for synthesizing substituted arylspiro[2.2]pentanes involves the use of sulfones as carbene equivalents in reactions with methylenecyclopropanes. nih.govacs.orgacs.org This approach allows for the creation of spiro[2.2]pentanes bearing aryl groups with yields ranging from 24-81%. nih.govacs.org
Reactions of Alkylidenecyclopropanes: Substituted alkylidenecyclopropanes can react with reagents like trimethylaluminum (Me₃Al) and diiodomethane (CH₂I₂) to yield mono- and di-substituted spiro[2.2]pentanes. researchgate.net The solvent can play a crucial role in the reaction outcome, with hexane favoring spiropentane formation. researchgate.net
Double Cyclopropanation: A formal double-cyclopropanation of alkenes using a chromium carbido complex has been shown to produce spiropentanes, offering another route to these strained frameworks. researchgate.net
These methods provide access to a variety of substituted spiro[2.2]pentane building blocks. Once the desired functionality is installed on the ring, a carboxylic acid group could potentially be introduced in a subsequent step, or the synthesis could start from a precursor that already contains a latent or protected carboxyl group.
Table 3: Methodologies for Functionalizing the Spiro[2.2]pentane Scaffold
| Methodology | Description | Key Reagents | Reference |
|---|---|---|---|
| Sulfone-Based Cyclopropanation | Reacting aryl methylenecyclopropanes with sulfone anions acting as carbene equivalents. | Aryl methylenecyclopropanes, Sulfones, NaNH₂ or Lithiated Sulfone | nih.govacs.orgacs.org |
| Alkylidenecyclopropane Cyclopropanation | Reaction of substituted alkylidenecyclopropanes in hexane to form substituted spiropentanes. | Alkylidenecyclopropanes, Me₃Al, CH₂I₂ | researchgate.net |
| Radical-Polar Crossover | A one-pot strategy merging the preparation of strained organoboron species with a polar radical crossover to access stereodefined substituted rings. | Organoboron species, iodoacetates (radical precursor) | nih.gov |
| Chromium Carbido Cyclopropanation | A formal double-cyclopropanation of alkenes mediated by a dinuclear chromium carbido complex. | Alkenes, [CrBr₂(thf)₂)]CrBr₂(thf)₃ | researchgate.net |
Mechanistic Investigations and Reactivity Profiles of Spiro 2.2 Pentane 1 Carboxylic Acid Systems
Ring-Opening Reactions and Skeletal Rearrangements
The high degree of strain in the spiropentane (B86408) framework makes it susceptible to ring-opening reactions and skeletal rearrangements, providing access to a diverse array of molecular architectures.
The selective cleavage of one of the cyclopropane (B1198618) rings in the presence of the other is a significant challenge and a key area of investigation. Achieving chemoselectivity in the ring opening of polysubstituted spiropentanes is crucial for their application in the synthesis of acyclic systems with distant stereocenters. nih.gov The development of methods to prepare polysubstituted spiropentanes with high diastereomeric and enantiomeric purity is a critical first step in this endeavor. nih.gov A strategy involving a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes has been developed to create diverse polysubstituted spiropentanes with up to five contiguous stereocenters. nih.gov
Spiro[2.2]pentane systems can undergo rearrangements when treated with acids. For instance, the synthesis of carbocyclic analogues of the antibiotic oxetanocin has been achieved through an acid-mediated rearrangement. nih.gov This synthesis starts with Feist's acid, which is converted to a methylene (B1212753) cyclopropane derivative. nih.gov Subsequent epoxidation yields an oxaspiro[2.2]pentane, which then rearranges in the presence of a catalytic amount of lithium iodide to form a key cyclobutanone (B123998) intermediate. nih.gov The proposed mechanism for a similar cascade rearrangement involves the protonation of an epoxide to form a cyclobutyl cation, which then undergoes a bond migration to a cyclopropyl (B3062369) carbinyl cation, followed by a 1,2-hydride shift and lactonization to give the final product. nih.gov
Thermal conditions can induce skeletal rearrangements in cyclopropane-containing molecules. The thermolysis of cyclopropane itself leads to propene in a clean, first-order reaction. thieme-connect.de Studies on deuterated cyclopropanes suggest the intermediacy of a propane-1,3-diyl species. thieme-connect.de While the thermal rearrangement of spiro[2.2]pentane-1-carboxylic acid itself is not extensively detailed in the provided results, the general principles of thermal cyclopropane rearrangements are well-established. For example, vinylcyclopropanes are known to undergo thermal rearrangement to cyclopentenes. researchgate.net An efficient one-pot, two-step asymmetric synthesis of piperidine-fused trans-cycloalkenes has been reported, which involves an initial enantioselective cyclopropanation followed by a thermal skeletal rearrangement. nih.gov
The rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is a synthetically valuable transformation. nih.gov This reaction can be facilitated by protic conditions or the use of reagents like lithium iodide. nih.gov For example, an o-styryl-cyclobutanone was synthesized by first preparing an oxaspiro[2.2]pentane, which was then rearranged under protic conditions. nih.gov The resulting cyclobutanone could be further transformed into an eight-membered ring through a rhodium-catalyzed process. nih.gov The enantioselective epoxidation of a cyclopropene (B1174273) can lead to an optically active aryl-substituted oxaspiro[2.2]pentane, which subsequently rearranges to a cyclobutanone, a key step in the total synthesis of α-cuparenone. nih.gov
Nucleophilic and Electrophilic Reactivity at the Spiro Center and Carboxylic Acid Moiety
The reactivity of this compound is not limited to ring-opening reactions. The spiro center and the carboxylic acid group also exhibit distinct nucleophilic and electrophilic properties.
The addition of nucleophiles is a fundamental reaction of carbonyl compounds, including carboxylic acids. masterorganicchemistry.com In the context of spiropentane synthesis, organocopper reagents have been utilized in a key cyclization step. nih.gov A cyclopropyl copper species, formed in situ, undergoes rapid cyclization to afford a spiropentane derivative as a single diastereomer in excellent yield. nih.gov This method is versatile, allowing for the use of various primary and even secondary alkyl lithiums as precursors to the organocopper reagent. nih.gov The high covalent character of the carbon-copper bond is thought to prevent ring fragmentation of the cyclopropyl copper species. nih.gov
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions to Methylenespiro[2.2]pentane)
Cycloaddition reactions provide a powerful method for constructing cyclic and heterocyclic systems. In the context of spiro[2.2]pentane derivatives, methylenespiro[2.2]pentane serves as a key substrate for such transformations. Specifically, 1,3-dipolar cycloadditions have been investigated, offering access to complex spiro-cyclopropanated azaheterocycles. rsc.org
The reaction between methylenespiro[2.2]pentane and 1,3-dipoles like nitrile oxides proceeds through a domino cycloaddition-thermal rearrangement pathway. rsc.org This process leads to the formation of 5-azaspiro[2.5]oct-6-en-8-one derivatives. A similar reaction with a nitrone as the 1,3-dipole provides a complementary synthetic route for producing α-spiro cyclopropanated heterocyclic ketones. rsc.org These reactions are significant as they expand the synthetic utility of the strained spiro[2.2]pentane framework, allowing for the creation of more complex molecular architectures. rsc.orgbeilstein-journals.org The control of selectivity in these cycloadditions can be influenced by the electronic nature of the reactants, with many reactions being controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. beilstein-journals.org
| 1,3-Dipole | Dipolarophile | Resulting Product Class | Reaction Type |
|---|---|---|---|
| Nitrile Oxides | Methylenespiro[2.2]pentane | 5-Azaspiro[2.5]oct-6-en-8-one derivatives | Domino Cycloaddition–Thermal Rearrangement rsc.org |
| Nitrone | Methylenespiro[2.2]pentane | α-Spiro cyclopropanated heterocyclic ketones rsc.org | Domino Cycloaddition–Thermal Rearrangement rsc.org |
Reactivity Profiles Influenced by High Ring Strain and Angle Distortion
The chemistry of spiro[2.2]pentane and its derivatives is dominated by the significant inherent ring strain of the system. nih.govwikipedia.org This strain, arising from the two fused three-membered rings, provides a potent thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the distortion. nih.govd-nb.info
The thermal behavior of the parent hydrocarbon, spiropentane, exemplifies this reactivity. When heated to temperatures between 360 and 410 °C in the gas phase, spiropentane undergoes a ring expansion, rearranging to its constitutional isomer, methylenecyclobutane. wikipedia.org This transformation is believed to proceed through a diradical intermediate, formed by the cleavage of one of the weaker, elongated carbon-carbon bonds of the cyclopropane rings. wikipedia.org
This principle of strain relief also governs the reactivity of functionalized spiropentanes. For instance, the reactivity of oxaspiro[2.2]pentanes and 1,4-dioxaspiro[2.2]pentanes is characterized by the cleavage of the C-O bond of the epoxide ring upon acid-mediated rearrangement or nucleophilic addition. nih.gov The opening of the strained epoxide ring is a highly favorable process. In base-induced eliminations of oxaspiro[2.2]pentanes, the relief of ring strain upon epoxide opening drives the formation of vinyl cyclopropanes. nih.gov The significant strain energy of the spiro[2.2]pentane core thus acts as a latent source of reactivity, enabling transformations that might otherwise be energetically unfavorable.
| Compound System | Reaction Type | Product(s) | Driving Force |
|---|---|---|---|
| Spiro[2.2]pentane | Thermolysis (360-410 °C) | Methylenecyclobutane, Ethene, Propadiene wikipedia.org | Relief of ring strain wikipedia.org |
| Oxaspiro[2.2]pentane | Base-induced elimination | Vinyl cyclopropanes nih.gov | Relief of ring strain upon epoxide opening nih.gov |
| 1,4-Dioxaspiro[2.2]pentane | Nucleophilic addition | α-Hydroxy ketones nih.gov | Relief of strain in both epoxide rings nih.gov |
Investigations into Radical and Cationic Intermediate Pathways
Beyond concerted or ionic pathways, the reactions of spirocyclic systems can also proceed through radical and cationic intermediates. The unique structure of the cyclopropane moiety plays a crucial role in stabilizing these reactive species. Investigations into the oxygenation of spirocyclic hydrocarbons containing cyclopropane rings, such as spiro[2.5]octane, have provided clear evidence for the involvement of cationic intermediates. acs.org
These reactions, mediated by reagents like dioxiranes, can operate via electron transfer (ET) pathways. The mechanism involves an initial hydrogen atom abstraction (HAT) from a C-H bond, forming a carbon radical. In specific cases, this radical intermediate can undergo one-electron oxidation to generate a cationic intermediate. acs.org This process is facilitated by stabilizing hyperconjugative interactions between the incipient carbon radical and the C-C bonding orbitals of the adjacent cyclopropane ring. acs.org The resulting carbocation can then undergo rearrangement before being trapped by a nucleophile to yield the final hydroxylated product. acs.org
The formation of such cationic intermediates represents a departure from canonical oxygenation pathways and highlights the electronic influence of the strained ring system. The ability of the cyclopropane ring to stabilize an adjacent positive charge facilitates these electron transfer pathways. acs.org In related systems, researchers have also characterized stable distonic radical cations, where the radical and cationic sites are spatially separated within a single molecule, allowing for distinct radical and cationic reactivity. nih.gov This dual reactivity underscores the complex electronic behavior that can arise in strained polycyclic systems. nih.gov
Structural Elucidation and Conformational Analysis of Spiro 2.2 Pentane 1 Carboxylic Acid
Advanced Spectroscopic Characterization for Structural Assignment and Stereochemical Determination
Spectroscopic techniques are indispensable for confirming the connectivity and stereochemistry of spiro[2.2]pentane-1-carboxylic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation and configuration of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom within the molecule. The distinct signals in the NMR spectrum correspond to the different types of protons and carbons, and their chemical shifts, coupling constants, and peak integrations allow for the precise assignment of the molecular structure.
For instance, in derivatives such as 2-cyclopropyl-2-methyl-spiro[2.2]pentane-1-carboxylic acid, NMR is crucial for confirming the presence and connectivity of the additional cyclopropyl (B3062369) and methyl groups. epa.govnih.gov The analysis of coupling constants between adjacent protons helps to determine the dihedral angles and thus the preferred conformation of the flexible carboxylic acid side chain relative to the rigid spirocyclic core. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering further insights into the spatial arrangement of the molecule.
High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like liquid chromatography (LC-MS), ultra-performance liquid chromatography (UPLC-MS), and gas chromatography (GC-MS) is essential for the identification and characterization of this compound and its derivatives. ambeed.combldpharm.com These methods provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.
Derivatization of the carboxylic acid group is often employed to enhance its volatility for GC-MS analysis or to improve its ionization efficiency in LC-MS. For example, esterification to form derivatives like 4-(ethoxycarbonyl)this compound can be utilized. uni.lu In LC-MS analysis of carboxylic acids, electrospray ionization (ESI) is commonly used. While carboxylic acids can be detected in positive ion mode, they naturally form negative ions (RCOO⁻), making negative mode ESI often preferable for higher sensitivity. chromforum.org The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information, helping to confirm the identity of the spiro[2.2]pentane core and the nature of any substituents. For instance, the analysis of various carboxylic acid derivatives, including those of hydroxysteroids, has shown that derivatization can lead to characteristic fragmentation patterns that aid in structural elucidation. researchgate.net
| Technique | Application for this compound | Information Gained |
| LC-MS | Analysis of the parent acid and its non-volatile derivatives. | Molecular weight, elemental composition, structural information from fragmentation. |
| UPLC-MS | High-throughput analysis and separation of complex mixtures containing the acid and its derivatives. | Improved resolution and faster analysis times compared to conventional LC-MS. |
| GC-MS | Analysis of volatile derivatives (e.g., esters) of the acid. | Separation of isomers, detailed fragmentation patterns for structural confirmation. |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and conformational preferences of this compound, complementing experimental findings.
Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic structure and bonding within this compound. These calculations can predict molecular properties like bond lengths, bond angles, and charge distributions. The high degree of strain in the spiro[2.2]pentane framework, arising from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, significantly influences its electronic properties. libretexts.org The carbon atoms within the strained rings are expected to have a higher s-character in their bonding orbitals, leading to increased electronegativity. masterorganicchemistry.com Computational studies can quantify these effects and provide insights into the reactivity of the molecule.
The defining feature of the spiro[2.2]pentane system is its significant ring strain. nih.gov Theoretical analysis allows for the quantification of this strain energy, which is a measure of the molecule's inherent instability compared to an unstrained analogue. libretexts.orgmasterorganicchemistry.com The strain is a combination of angle strain, due to the compressed C-C-C bond angles within the three-membered rings, and torsional strain from the eclipsing of hydrogen atoms. libretexts.orgmasterorganicchemistry.com Theoretical calculations can dissect these contributions and analyze their impact on bond lengths and strengths. The C-C bonds within the cyclopropane (B1198618) rings are expected to be weaker and more reactive than typical C-C single bonds, a property that can be explored computationally. masterorganicchemistry.com The heat of combustion is an experimental measure that can be used to determine ring strain, and theoretical calculations can provide complementary data. libretexts.org
| Property | Predicted Value/Observation | Reference |
| Molecular Weight | 112.13 g/mol | ambeed.com |
| Molecular Formula | C₆H₈O₂ | nih.gov |
| XLogP3 | 0.86 | ambeed.com |
| Topological Polar Surface Area | 37.3 Ų | ambeed.com |
| Hydrogen Bond Donor Count | 1 | ambeed.com |
| Hydrogen Bond Acceptor Count | 2 | ambeed.com |
| Rotatable Bond Count | 1 | chemchart.com |
Mechanistic Computational Studies (e.g., Reaction Pathways, Transition State Geometries)
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms available to highly strained molecules like spiro[2.2]pentane derivatives. While direct computational studies on the reaction pathways of this compound are not extensively detailed in the available literature, research on closely related spiropentane (B86408) and bicyclo[1.1.0]butane (BCB) systems offers significant insights into potential reaction coordinates and transition state geometries.
Mechanistic studies on the formation of substituted spiropentanes have been conducted. For instance, the reaction of alkylidenecyclopropanes with a trimethylaluminum (B3029685)/diiodomethane (B129776) (Me₃Al/CH₂I₂) reagent to yield spiropentanes has been computationally modeled. These studies indicate that the reaction proceeds via an asynchronous attack of an aluminum carbenoid on one of the ethylene (B1197577) CH₂ groups, facing a relatively high energy barrier of 11–15 kcal/mol. researchgate.net This methylene (B1212753) transfer process is shown to be more favorable than a competing carbometalation pathway, which has a much higher activation barrier of about 30 kcal/mol. researchgate.net
Furthermore, computational investigations into the transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane have been performed to understand the underlying reaction mechanism. researchgate.net The reactivity of related oxaspiro[2.2]pentanes has also been a subject of study, revealing two main reaction modes: rearrangement to a cyclobutanone (B123998) and base-induced elimination to form vinyl cyclopropanes. nih.gov The rearrangement to cyclobutanone is driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov This process involves the ionization of the epoxide to form a stabilized cyclopropyl carbinyl cation, which then undergoes a pinacol-like rearrangement. nih.gov
Density functional theory (DFT) calculations on the rhodium-catalyzed activation of bicyclo[1.1.0]butane (BCB), a structural relative of the spiropentane core, have explored various activation modes. These studies show that C2–C3 oxidative addition is energetically more favorable than C1–C3 insertion or C1–C3 oxidative addition pathways. acs.org Such computational models are crucial for understanding and predicting the chemoselectivity of reactions involving these strained ring systems.
Interactive Table: Calculated Reaction Barriers for Cyclopropanation
| Carbenoid Reactant | Calculated Reaction Barrier (kcal/mol) |
| LiCH₂I | 6.8 |
| ISmCH₂I | 5.5 |
| (CH₃)₂AlCH₂I | 12.8 |
| IZnCH₂I | 21.2 |
| This table presents a comparison of the cyclopropanation reaction barriers for different carbenoids as determined by computational studies. researchgate.net |
Carbon-Carbon Spin-Spin Coupling Constants Analysis
The analysis of nuclear magnetic resonance (NMR) spin-spin coupling constants, particularly one-bond carbon-carbon couplings (¹J(C,C)), provides valuable information about the bonding and hybridization within a molecule. For strained systems like this compound, these constants can offer deep insights into their electronic structure.
The unusual bonding in cyclopropane rings, which form the basis of the spiropentane structure, results in distinctive coupling constants. The carbon-carbon bonds in cyclopropane are described as bent bonds, with inter-orbital angles of approximately 104°. wikipedia.org This unique hybridization affects the spin-spin coupling. Ab initio studies on bicyclobutane, another highly strained system, have shown that calculated NMR shielding constants and most spin-spin coupling constants agree well with experimental data. researchgate.net For instance, the calculated coupling constant between the two bridgehead carbon atoms in bicyclobutane is -15.52 Hz. researchgate.net
In substituted cyclopropanes, vicinal coupling constants (³J) are dependent on the dihedral angle, following the predictions of the Karplus relationship. cdnsciencepub.commiamioh.edu However, the effect of substituents does not show a simple correlation with electronegativity as it does in substituted ethanes. cdnsciencepub.comcdnsciencepub.com It has also been noted that geminal (²J) and vicinal (³J) proton-proton couplings in cyclopropane rings have opposite signs. researchgate.net
Interactive Table: Selected NMR Coupling Constants in Related Strained Ring Systems
| Compound/System | Coupling Type | Coupling Constant (Hz) |
| Bicyclobutane | ¹J(C,C) (bridgehead) | -15.52 |
| Methane (sp³) | ¹J(C,H) | 125 |
| Ethylene (sp²) | ¹J(C,H) | 165 |
| Acetylene (sp) | ¹J(C,H) | 250 |
| Cyclopropane | ¹J(C,H) | ~161 |
| This table provides representative one-bond coupling constants for comparison, highlighting the influence of hybridization and ring strain. researchgate.netucl.ac.uk |
Applications and Advanced Research Frontiers of Spiro 2.2 Pentane 1 Carboxylic Acid Derivatives
Rational Design of Conformationally Constrained Bioactive Molecules
The rigid nature of the spiro[2.2]pentane core is a significant asset in drug discovery. By restricting the conformational flexibility of a molecule, researchers can lock it into a specific three-dimensional arrangement that is optimal for binding to a biological target. This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Development of Glutamic Acid Analogues and Glutamatergic Modulators
The spiro[2.2]pentane scaffold has been effectively utilized to create conformationally constrained analogues of L-glutamic acid, a major excitatory neurotransmitter in the central nervous system. nih.govnih.gov The goal of designing such analogues is to mimic either the folded or extended conformations of glutamic acid to better understand its binding to various glutamate (B1630785) receptor subtypes. nih.gov
Researchers have reported the diastereodivergent synthesis of four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid. nih.govacs.org These isomers serve as a "stereolibrary" of rigid glutamate analogues, where the functional groups are held in distinct spatial orientations due to the spirocyclic core. nih.gov Preliminary biological evaluations of these compounds have been conducted to assess their potential as ligands for both ionotropic and metabotropic glutamate receptors. nih.gov The unique dissymmetry of the spiro[2.2]pentane scaffold forces the functional groups into unnatural arrangements, the biological implications of which are of significant interest to researchers. nih.gov The development of these analogues provides valuable tools for probing the specific conformational requirements of glutamate receptors, which could lead to the discovery of novel therapeutic agents for neurological disorders.
In a related context, researchers have also explored the spiro[3.3]heptane scaffold for creating conformationally restricted glutamic acid analogues, highlighting the broader utility of spirocyclic systems in this area of research. nih.govrsc.org
Bioisosteric Replacements in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govnih.govdrughunter.com This approach is often employed to enhance a drug's metabolic stability, reduce toxicity, improve membrane permeability, or secure new intellectual property. nih.govnih.gov
The carboxylic acid group is a common pharmacophore but can present challenges such as metabolic instability and poor passive diffusion across biological membranes. nih.govnih.gov Consequently, a variety of bioisosteres for the carboxylic acid moiety have been developed. These can be broadly categorized as ionized and neutral bioisosteres. hyphadiscovery.com
Commonly used ionized bioisosteres include tetrazoles, acyl sulfonamides, and 3-hydroxyisoxazoles. nih.govdrughunter.comresearchgate.net For instance, tetrazoles have a pKa similar to carboxylic acids and have been successfully used in drugs like the angiotensin II receptor antagonist losartan. drughunter.com Neutral bioisosteres, on the other hand, rely on hydrogen bonding and cation-π interactions to mimic the carboxylic acid's binding. hyphadiscovery.com Examples include highly fluorinated alcohols and ketones. nih.gov
The selection of an appropriate bioisostere is highly context-dependent, with factors like the desired physicochemical properties and the specific interactions with the biological target playing a crucial role. nih.govnih.gov
| Bioisostere | Type | Key Properties | Example Application |
|---|---|---|---|
| Tetrazole | Ionized | Similar pKa to carboxylic acid, metabolically more stable. drughunter.com | Losartan (angiotensin II receptor antagonist). drughunter.com |
| Acyl Sulfonamide | Ionized | Can mimic the charge and hydrogen bonding of a carboxylate. nih.gov | Various enzyme inhibitors. |
| 3-Hydroxyisoxazole | Ionized | Planar, with pKa values of ~4-5. nih.gov | GABA and glutamate neurotransmitter analogues. nih.gov |
| 2,2,2-Trifluoroethan-1-ol | Neutral | Weakly acidic, highly lipophilic. nih.gov | CNS drug discovery. nih.gov |
Saturated, three-dimensional scaffolds are increasingly being used as bioisosteres for flat aromatic rings like benzene (B151609). These "saturated bioisosteres" can improve a compound's physicochemical properties, such as solubility and metabolic stability, by increasing its three-dimensionality (fraction of sp3-hybridized carbons). researchgate.netenamine.netucl.ac.uk
While research has extensively documented the use of scaffolds like bicyclo[1.1.1]pentane and cubane (B1203433) as benzene mimics, the spiro[3.3]heptane core, a close relative of spiro[2.2]pentane, has been successfully validated as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings. researchgate.netresearchgate.netnih.gov This suggests the potential for the spiro[2.2]pentane scaffold to serve a similar purpose. The rigid, defined geometry of spirocyclic systems allows them to position substituents in a manner that can effectively mimic the exit vectors of a substituted aromatic ring. researchgate.net This strategy has been applied to modify existing drugs, such as the anticancer agents sonidegib and vorinostat, leading to patent-free analogues with retained biological activity. researchgate.netnih.gov
Development of Enzyme Inhibitors (e.g., MDM2 Inhibitors)
The unique three-dimensional structures of spirocyclic compounds make them attractive scaffolds for the design of enzyme and protein-protein interaction inhibitors. A notable example is the development of spirooxindole-based inhibitors of the MDM2-p53 interaction. mdpi.comnih.govnih.gov The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor, and inhibiting their interaction is a promising strategy in cancer therapy. mdpi.comnih.gov
Structure-based design has led to the discovery of highly potent and specific spirooxindole inhibitors of MDM2. nih.gov The stereochemistry of the spiro center has been shown to have a dramatic effect on the binding affinity to MDM2, with differences of over 100-fold observed between stereoisomers. nih.gov This highlights the importance of the precise spatial arrangement of substituents that the spiro scaffold provides. The most potent compounds in this class exhibit nanomolar binding affinities for MDM2 and have demonstrated significant anti-tumor activity in preclinical models. nih.gov
| Compound | Target | Key Feature | Significance |
|---|---|---|---|
| MI-888 | MDM2-p53 Interaction | A potent stereoisomer with a Ki of 0.44 nM. nih.gov | Demonstrated complete and long-lasting tumor regression in animal models. nih.gov |
| SAR405838 (MI-77301) | MDM2-p53 Interaction | A spirooxindole derivative that entered clinical trials. nih.gov | Represents a clinical application of this class of compounds. |
Role in Asymmetric Catalysis and Ligand Design
Chiral spirocyclic compounds are considered "privileged" scaffolds in asymmetric catalysis. nih.govsci-hub.se Their rigid C2-symmetric or dissymmetric structures, conformational stability, and the well-defined spatial arrangement of coordinating groups make them excellent candidates for chiral ligands. These ligands can effectively control the stereochemical outcome of a wide range of metal-catalyzed reactions.
While the direct application of spiro[2.2]pentane-1-carboxylic acid in asymmetric catalysis is not yet extensively documented, the broader class of chiral spiro compounds, such as those based on spirobiindane and spiroketals, have been successfully employed as ligands in numerous asymmetric transformations. nih.govsci-hub.se These include hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov For instance, chiral spirosiladiphosphine (Si-SDP) ligands have shown superior reactivity in the rhodium-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes. nih.gov
The inherent chirality and rigidity of the spiro[2.2]pentane framework make it a promising, albeit underexplored, platform for the development of novel chiral ligands. The carboxylic acid handle provides a convenient point for derivatization, allowing for the introduction of various coordinating groups. The development of such ligands could lead to new and efficient catalysts for a variety of asymmetric reactions, further expanding the synthetic utility of the spiro[2.2]pentane scaffold.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-glutamic acid |
| 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid |
| spiro[3.3]heptane |
| 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid |
| Tetrazole |
| Acyl sulfonamide |
| 3-Hydroxyisoxazole |
| 2,2,2-Trifluoroethan-1-ol |
| Losartan |
| bicyclo[1.1.1]pentane |
| Cubane |
| Sonidegib |
| Vorinostat |
| Spirooxindole |
| MI-888 |
| SAR405838 (MI-77301) |
| Spirobiindane |
| Spiroketal |
| Spirosiladiphosphine |
Contributions to Materials Science as Rigid Scaffolds and Molecular Linkers
The spiro[2.2]pentane unit is increasingly recognized for its potential as a fundamental building block in materials science. Its rigid carbocyclic structure and well-defined geometry make it an exceptional candidate for creating novel materials with tailored properties. nih.gov The core advantage of spirocycles, in general, lies in their inherent three-dimensionality, which can be used to design and construct complex molecular architectures. bldpharm.com
Derivatives of spiro[2.2]pentane serve as rigid scaffolds that can replace more flexible, rotatable bonds in larger molecules. This rigidity is crucial for maintaining a favored orientation of functional groups, a property that is highly sought after in the design of polymers, nanomaterials, and crystalline solids. bldpharm.comsolubilityofthings.com The spiro[2.2]pentane core provides multiple "exit vectors"—specific and predictable directions in which chemical substituents can be attached. By modifying the substituents on the this compound molecule, scientists can fine-tune the dihedral angles and distances between functional parts of a molecule, allowing for precise control over the final material's structure and properties. spirochem.com
This precise spatial control makes these compounds ideal for use as molecular linkers, connecting different molecular units into larger, ordered assemblies such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined structure of the spiro[2.2]pentane linker ensures that the resulting porous materials have predictable pore sizes and shapes, which is critical for applications in gas storage, separation, and catalysis. Research into oxaspiro[2.2]pentanes, related structures, has already demonstrated their utility in synthesizing new ligands for catalysis, highlighting the potential of this structural class. nih.gov
Table 1: Key Structural Properties of Spiro[2.2]pentane Scaffolds for Materials Science
| Property | Description | Implication in Materials Science |
| Rigidity | The fused cyclopropane (B1198618) rings create a conformationally locked structure with minimal flexibility. | Provides structural integrity and predictability in polymers and frameworks; reduces entropy in molecular systems. bldpharm.comspirochem.com |
| 3D Geometry | The spiro-fusion results in a distinct three-dimensional shape, unlike flat aromatic linkers. | Enables the construction of complex, non-planar architectures and helps create materials with specific spatial arrangements. bldpharm.com |
| Defined Exit Vectors | Substituents are held in fixed spatial orientations relative to the core. | Allows for precise control over the geometry of molecular linkers and the structure of resulting frameworks (e.g., MOFs). nih.govspirochem.com |
| High sp³ Character | The molecule is rich in sp³-hybridized carbon atoms. | Influences solubility, and electronic properties, and can lead to improved characteristics in resulting materials. acs.org |
Exploration in Agrochemical Research (e.g., Insecticidal Activity of Derivatives)
The search for new pesticides with novel mechanisms of action is a critical area of agrochemical research, driven by the need to manage resistance in pest populations. Spiro compounds are of significant interest in this field due to their unique structures and biological activities, which can lead to pesticides that are effective against resistant strains. nih.gov While research specifically on this compound derivatives is emerging, the broader class of cyclopropane carboxylic acid esters has a well-established history in insecticides, most notably the pyrethroids. nih.gov
Research has shown that modifying the core scaffolds of existing pesticides can lead to compounds with high insecticidal activity and a broad spectrum of action. nih.gov Studies on various ester derivatives demonstrate that small changes in the chemical structure can result in significant differences in biological potency against agricultural pests like mites (Tetranychus cinnabarinus), aphids (Aphis citricola), and mosquito larvae (Aedes aegypti). mdpi.commdpi.com For instance, research on piperine-based esters revealed that certain derivatives had significantly higher acaricidal (mite-killing) activity than the parent compound. mdpi.com Similarly, derivatives of cinnamic acid have shown promise as larvicides. mdpi.com
This body of research provides a strong rationale for the exploration of this compound derivatives as potential agrochemicals. The unique spiro[2.2]pentane core serves as a novel, rigid scaffold onto which various functional groups can be attached via the carboxylic acid handle. The goal is to create ester or amide derivatives that can interact effectively with biological targets in insects, potentially disrupting their life cycle or nervous system. The inherent novelty of the spiro[2.2]pentane structure may lead to new modes of action, which is crucial for overcoming existing resistance mechanisms. nih.gov
Table 2: Examples of Bioactive Carboxylic Acid Derivatives in Agrochemical Research
| Compound Class / Derivative | Target Pest(s) | Observed Bioactivity | Reference |
| Polyenylcyclopropane Carboxylic Esters | Mosquitoes (Aedes aegypti, Culex quinquefasciatus), Houseflies (Musca domestica) | High mortality and rapid knockdown activity. | nih.gov |
| Piperine Ester Derivatives | Carmine spider mite (Tetranychus cinnabarinus), Spirea aphid (Aphis citricola) | Potent acaricidal and aphicidal activity, significantly higher than the parent compound. | mdpi.com |
| Cinnamic Acid Derivatives | Yellow fever mosquito (Aedes aegypti) | Effective larvicidal activity. | mdpi.com |
Investigation of Natural Occurrence and Bioactivity in Biological Systems
Natural Occurrence
Spirocyclic motifs are widespread in nature and are found in a diverse array of natural products isolated from sources such as plants, fungi, and marine organisms. nih.gov These natural compounds feature a variety of spiro-fused ring systems, such as spirolactones and spirooxyindoles, and often exhibit significant biological activity. nih.gov However, despite the prevalence of spirocycles in nature, the specific spiro[2.2]pentane ring system is not reported to be a common or known natural motif in the reviewed scientific literature. Its high degree of ring strain likely makes it a challenging structure for natural biosynthetic pathways to produce. Therefore, this compound and its derivatives are primarily considered products of synthetic chemistry.
Bioactivity in Biological Systems
The rigid, three-dimensional structure of the spiro[2.2]pentane scaffold makes it a compelling framework for designing molecules that can interact with biological targets with high specificity. The constrained nature of the scaffold allows for the precise positioning of pharmacophores, which can lead to enhanced binding affinity and selectivity for proteins such as enzymes and receptors.
A significant area of investigation has been the use of spiro[2.2]pentane as a scaffold for creating conformationally constrained analogues of neurotransmitters. nih.gov For example, researchers have synthesized derivatives like 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid as rigid analogues of L-glutamic acid. nih.govwikipedia.org The purpose of this research is to study the specific conformations required for binding to various glutamate receptors, which are crucial targets for treating neurological disorders. By locking the molecule into a specific shape, these analogues help scientists understand the structure-activity relationships of receptor binding. nih.gov While some members of the spiropentane (B86408) family have been noted for displaying interesting biological activities, much of the research has focused on their potential in medicinal chemistry as probes for biological systems. acs.orgresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel Enantioselective and Diastereoselective Synthetic Routes
The synthesis of spiro[2.2]pentane derivatives with precise control over their stereochemistry is a significant and ongoing challenge. rsc.org The development of new enantioselective and diastereoselective routes is paramount for accessing specific isomers for biological evaluation and materials science applications.
One promising approach involves the use of chiral auxiliaries. For instance, α,β-unsaturated amides derived from camphorpyrazolidinone have been utilized as Michael acceptors for the in situ generation of dichlorocarbene (B158193). chemrxiv.org This method has shown high diastereoselectivity in the formation of gem-dichlorocyclopropane and tetrachloro spiro[2.2]pentane carboxylic acid derivatives. chemrxiv.org The choice of substitution on the α,β-unsaturated carbonyl derivative plays a crucial role in determining the product outcome. chemrxiv.org
Another strategy focuses on the diastereoselective addition of cyclopropyl (B3062369) sulfoxonium ylides to carbonyl compounds, which has proven to be a highly effective method for producing oxaspiro[2.2]pentanes, key intermediates for further transformations. nih.gov While this method exhibits excellent diastereoselectivity, the development of a broadly applicable enantioselective version remains an active area of research. nih.gov Furthermore, enantioselective epoxidation methods have demonstrated success in producing optically active oxaspiro[2.2]pentanes, which can then be converted to valuable chiral building blocks like cyclobutanones. nih.gov
Researchers are also exploring regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.orgnih.gov This innovative approach allows for the creation of polysubstituted spiropentanes with multiple contiguous stereocenters. acs.orgnih.gov The key to this method's success lies in the synergistic effect of a syn-facial diastereoselective carbometalation and a regio-directing group that subsequently acts as a leaving group in an intramolecular nucleophilic substitution. acs.orgnih.gov
| Method | Key Features | Selectivity | Reference |
| Chiral Auxiliary (Camphorpyrazolidinone) | Michael addition of dichlorocarbene to α,β-unsaturated amides. | High Diastereoselectivity | chemrxiv.org |
| Cyclopropyl Sulfoxonium Ylides | Addition to carbonyl compounds. | High Diastereoselectivity | nih.gov |
| Enantioselective Epoxidation | Epoxidation of cyclopropenes. | Modest Enantiomeric Excess | nih.gov |
| Carbometalation of Cyclopropenes | Regio- and diastereoselective carbometalation followed by intramolecular substitution. | High Diastereoselectivity | acs.orgnih.gov |
Advanced Mechanistic Studies on Complex Rearrangements and Reactivity
The inherent strain in the spiro[2.2]pentane framework leads to fascinating and complex chemical rearrangements. Understanding the mechanisms of these transformations is crucial for harnessing their synthetic potential.
The transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane has been studied to elucidate the underlying reaction pathways. researchgate.netresearchgate.net Mechanistic investigations of the ring-opening of oxaspiro[2.2]pentanes, precursors to cyclobutanones, have suggested a concerted, asynchronous process for the cleavage of both epoxide rings, although a stepwise mechanism cannot be entirely ruled out. nih.gov
Computational studies, including ab initio calculations at the RHF/6-31G* and MP2/6-31G* levels, have been employed to determine the geometry, energy, and vibrational frequencies of spiropentane (B86408) and its isotopomers. acs.org These theoretical investigations provide valuable insights that complement experimental findings.
Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies
The principles of sustainable chemistry and the adoption of flow chemistry technologies are increasingly important in modern organic synthesis. Applying these concepts to the synthesis of spiro[2.2]pentane-1-carboxylic acid and its derivatives can lead to more efficient, safer, and environmentally benign processes.
While specific research on the integration of sustainable chemistry principles directly with this compound is still emerging, the broader field of spirocycle synthesis offers relevant insights. The development of catalytic and enantioselective methods, for example, aligns with the goals of atom economy and reducing the use of stoichiometric reagents. rsc.org
Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and potential for scalability, is a promising avenue for the synthesis of highly strained molecules like spiropentanes. The in situ generation of reactive intermediates, a common feature in spiropentane synthesis, can be more safely and efficiently managed in a flow reactor. Future research will likely focus on adapting existing batch syntheses of spiro[2.2]pentane derivatives to continuous flow processes.
Rational Design of New Bioactive Molecules with Enhanced Specificity and Selectivity
The rigid, three-dimensional structure of the spiro[2.2]pentane core makes it an attractive scaffold for the design of new bioactive molecules. nih.gov This rigid framework can help to pre-organize pharmacophoric groups in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.
Spiro[2.2]pentane has been investigated as a dissymmetric scaffold for creating conformationally constrained analogues of glutamic acid, such as 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. acs.orgnih.gov The conformational rigidity of the spiropentane unit can be exploited to probe the bioactive conformations of flexible neurotransmitters.
The spirooxindole core, a related structural motif, is found in numerous natural products with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. researchgate.net This highlights the potential of spirocyclic systems in drug discovery. The synthesis of spirolactones, which often exhibit interesting pharmacological properties, is another active area of research. nih.govresearchgate.net For instance, some spirolactones have shown anti-inflammatory and anticancer activity. researchgate.net
| Bioactive Scaffold | Potential Application | Key Feature | Reference |
| Spiro[2.2]pentane | Conformationally constrained amino acid analogues | Rigid scaffold for mimicking bioactive conformations | acs.orgnih.gov |
| Spirooxindole | Antiviral, anticancer, antimicrobial agents | Prevalent in bioactive natural products | researchgate.net |
| Spirolactone | Anti-inflammatory, anticancer agents | Structurally diverse class of bioactive compounds | nih.govresearchgate.net |
Exploration of this compound in Supramolecular Chemistry and Nanotechnology Applications
The unique structural and electronic properties of this compound make it a candidate for applications in supramolecular chemistry and nanotechnology. Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. ub.edu The carboxylic acid functional group is a powerful hydrogen-bonding unit that can be used to direct the self-assembly of molecules into well-defined architectures. rsc.org
The rigid spiro[2.2]pentane core can act as a building block to create novel supramolecular assemblies with specific shapes and functionalities. These assemblies could find use in areas such as molecular recognition, catalysis, and the development of new materials.
In nanotechnology, molecules with well-defined three-dimensional structures are essential for the bottom-up construction of nanoscale devices. The spiro[2.2]pentane unit could be incorporated into larger molecular frameworks to create rigid linkers or structural motifs in molecular machines or other nanoscale constructs. While the direct application of this compound in these fields is still in its early stages, its unique properties suggest a promising future for exploration.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for Spiro[2.2]pentane-1-carboxylic acid, and how do reaction parameters influence product quality?
- Methodological Answer : Synthesis of spiro compounds often involves cyclization reactions or ring-closing strategies. For example, fluorinated spiro derivatives may require palladium-catalyzed cross-coupling or photochemical methods to achieve structural rigidity. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact yield and purity. Catalogs listing structurally related spiro compounds (e.g., 1-(trifluoromethyl)this compound) suggest the use of anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic structure and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile derivatives, as demonstrated in studies analyzing similar spiro compounds in essential oils . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, while Fourier-Transform Infrared (FTIR) spectroscopy helps track functional groups like carboxylic acids .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for analogous spiro compounds emphasize using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation risks. Spills should be neutralized with inert absorbents, and waste must comply with hazardous chemical disposal guidelines .
Advanced Research Questions
Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?
- Methodological Answer : In vitro antimicrobial assays (e.g., broth microdilution) should test multiple concentrations against target pathogens like Helicobacter pylori. Include positive controls (e.g., clarithromycin) and assess minimum inhibitory concentrations (MICs). Ensure assay specificity by validating results with colony-forming unit (CFU) counts and comparing against structurally related compounds to isolate structure-activity relationships .
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?
- Methodological Answer : Reconcile discrepancies by cross-validating computational models (e.g., Density Functional Theory (DFT)) with experimental kinetic studies. Adjust solvent parameters or steric constraints in simulations to match observed reaction outcomes. Reproducibility checks and peer review of methodologies are critical, as per FINER criteria for rigorous research design .
Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–7.4) at 37°C, using HPLC or LC-MS to quantify degradation products over time. Monitor ester or amide bond cleavage rates, and correlate results with molecular dynamics simulations of hydrolytic susceptibility .
Q. How do steric effects from the spiro scaffold influence catalytic or binding interactions?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the 3D structure and identify steric hindrance zones. Compare catalytic efficiency with non-spiro analogs in enzyme inhibition assays. Computational docking studies can map binding pockets and predict steric clashes, as seen in studies of bicyclic carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
